

Unveiling the Anorexigenic Potential of LEP(116-130)(mouse): A Comparative Guide

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Compound of Interest

Compound Name: LEP(116-130)(mouse)

Cat. No.: B612461

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anorexigenic effects of the mouse leptin fragment LEP(116-130), placing its performance in context with other relevant leptin fragments. Detailed experimental data, protocols, and signaling pathway visualizations are presented to support further research and development in the field of metabolic disease and obesity.

Performance Comparison: LEP(116-130) vs. Alternative Leptin Fragments

The anorexigenic properties of LEP(116-130) have been demonstrated in studies utilizing female C57BL/6J ob/ob mice, a model for obesity and leptin deficiency. The tables below summarize the key quantitative findings from these studies, comparing the effects of LEP(116-130) on body weight and food intake against a vehicle control and other synthetic leptin peptide amides.

Table 1: Comparative Effect of Leptin Fragments on Body Weight in ob/ob Mice

Treatment Group	Mean Body Weight Change after 7 Days (%)	Mean Body Weight Change after 28 Days (%)
Vehicle Control	-	+14.7%
LEP(116-130)	-13.8% [1] [2]	-3.4% [1] [3]
LEP(106-120)	-12.3% [1] [2]	+1.8% [1] [3]
LEP(126-140)	-9.8% [1] [2]	+4.2% [1] [3]
LEP(136-150)	-	+20.3% [1] [3]
LEP(146-160)	-	+25.0% [1] [3]
LEP(156-167)	-	+24.8% [1] [3]

Table 2: Comparative Effect of Leptin Fragments on Food Intake in ob/ob Mice

Treatment Group	Reduction in Food Intake (after 2-4 weeks)
Vehicle Control	-
LEP(116-130)	~15-17.2% [1] [3]
LEP(106-120)	~12.6-15% [1] [3]
LEP(126-140)	~14.4-15% [1] [3]
LEP(136-150)	No significant reduction [1] [3]
LEP(146-160)	No significant reduction [1] [3]
LEP(156-167)	No significant reduction [1] [3]

Experimental Protocols

The data presented above was generated using the following experimental design:

Animal Model:

- Species: Mouse

- Strain: C57BL/6J ob/ob (female)
- Rationale: These mice have a mutation in the leptin gene, resulting in a truncated, inactive form of leptin and leading to a phenotype of severe obesity, hyperphagia, and insulin resistance. This makes them an ideal model to study the effects of exogenous leptin and its analogues.

Treatment Protocol:

- Peptides: Synthetic overlapping peptide amides corresponding to various regions of the mouse leptin sequence.
- Dosage: 1 mg of peptide amide per mouse per day.[\[1\]](#)
- Administration: Intraperitoneal (i.p.) injection.[\[1\]](#)
- Duration: 28 consecutive days.[\[1\]](#)
- Control Group: Received vehicle injections.[\[1\]](#)

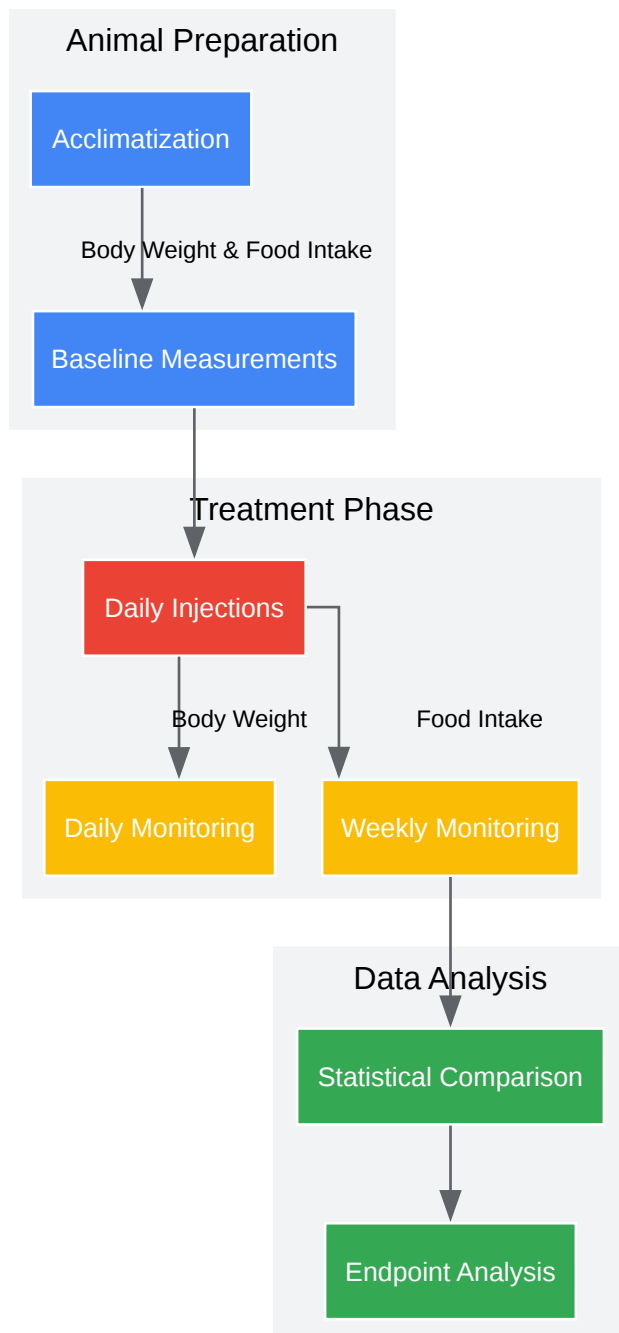
Measured Parameters:

- Body Weight: Measured daily.[\[1\]](#)
- Food Intake: Measured weekly.[\[1\]](#)

Signaling Pathways and Experimental Workflow

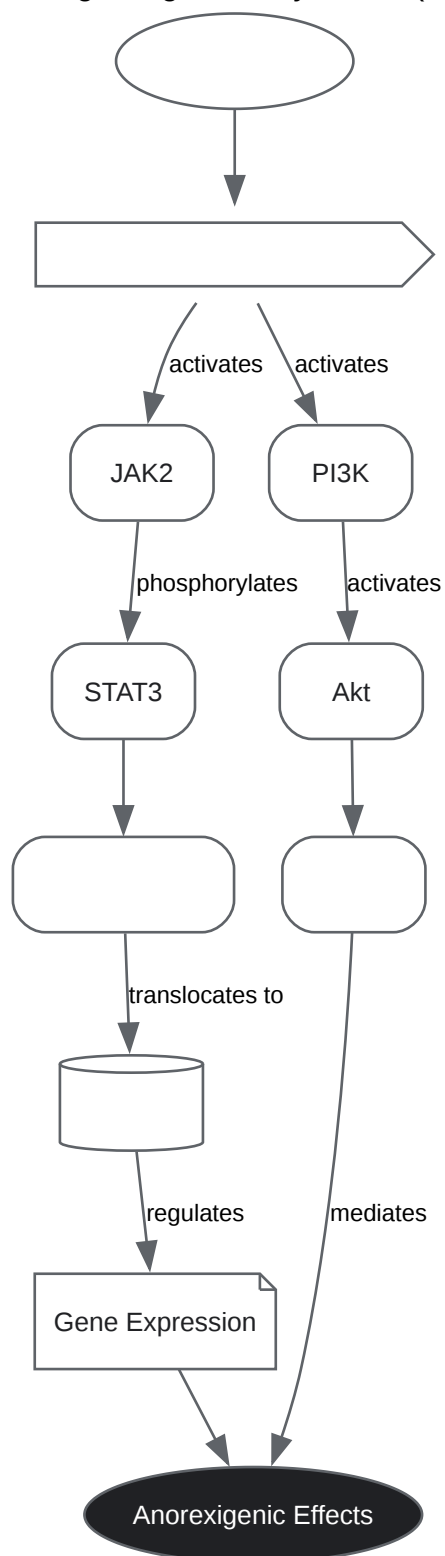
To visually represent the mechanisms and procedures involved, the following diagrams have been generated using Graphviz (DOT language).

Experimental Workflow for Assessing Anorexigenic Effects

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Caption: Experimental workflow for in vivo studies.

Proposed Signaling Pathway of LEP(116-130)

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